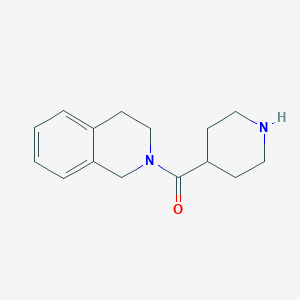
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline (2-P4CTHIQ) is a small molecule found in nature and is a member of the piperidine family of compounds. It has been studied for its potential use in various biomedical applications, including as a therapeutic agent and as a tool for drug discovery. 2-P4CTHIQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders.
Scientific Research Applications
Drug Design
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . The specific mechanisms of action can vary widely depending on the specific derivative and target.
Antiviral Applications
Some piperidine derivatives have shown potential as antiviral agents . This includes potential activity against a variety of viruses.
Antimalarial Applications
Piperidine derivatives have also been explored for their antimalarial properties . This includes potential activity against Plasmodium species, the parasites that cause malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have demonstrated antimicrobial and antifungal properties . This includes potential activity against a variety of bacteria and fungi.
Antihypertensive Applications
Some piperidine derivatives have been used as antihypertensive agents . These compounds can help to lower blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used for their analgesic (pain-relieving) and anti-inflammatory properties . This includes potential use in treating conditions like arthritis and other inflammatory diseases.
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease and various psychiatric disorders .
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is the IKKb (IκB kinase β), a protein kinase that plays a key role in the inflammatory response . The compound interacts with the IKKb catalytic pocket, leading to inhibition of the kinase .
Mode of Action
The compound forms a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the kinase’s activity, thereby disrupting the downstream signaling pathways that it regulates .
Biochemical Pathways
The inhibition of IKKb affects the NF-κB signaling pathway , which plays a crucial role in inflammation, immunity, cell proliferation, and survival . By inhibiting IKKb, the compound prevents the activation of NF-κB, thereby modulating the expression of genes involved in these biological processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The inhibition of IKKb and the subsequent modulation of the NF-κB pathway can lead to various cellular effects. For instance, the compound has been found to exhibit potent anticancer activity . It can induce cell cycle arrest and promote apoptosis, or programmed cell death, in cancer cells .
Action Environment
The action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as drugs or dietary components, can impact the compound’s metabolism and excretion .
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPZLTVOMQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
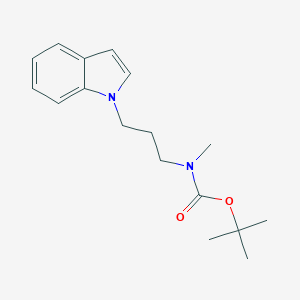

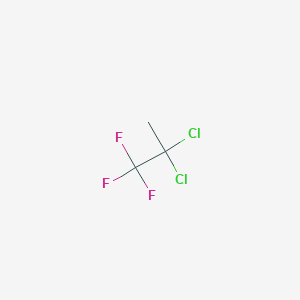
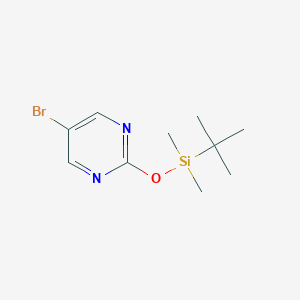

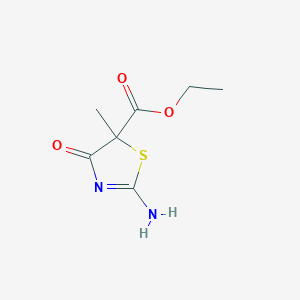
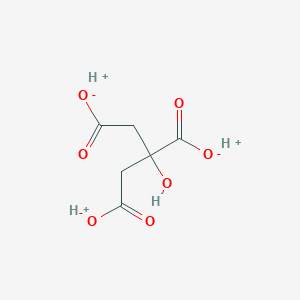
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)


